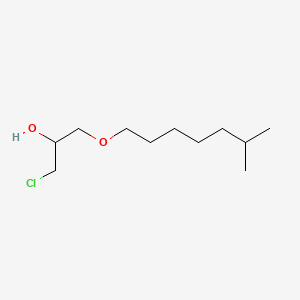
2,4-Dichloro-5,5-dimethyl-2,5-dihydro-1,2lambda~5~-oxaphosphol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-5,5-dimethyl-2,5-dihydro-1,2lambda~5~-oxaphosphol-2-one is a chemical compound with a unique structure that includes both chlorine and phosphorus atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5,5-dimethyl-2,5-dihydro-1,2lambda~5~-oxaphosphol-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of chlorinating agents to introduce chlorine atoms into the molecular structure. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for achieving consistent product quality. The use of catalysts may also be employed to enhance reaction rates and selectivity.
化学反应分析
Types of Reactions
2,4-Dichloro-5,5-dimethyl-2,5-dihydro-1,2lambda~5~-oxaphosphol-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used. The reactions are often carried out in inert atmospheres to prevent unwanted side reactions.
Substitution: Nucleophiles like hydroxide ions or electrophiles such as alkyl halides are used in substitution reactions. The conditions depend on the specific reactants and desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce dechlorinated or hydrogenated compounds. Substitution reactions can result in a wide range of substituted derivatives, depending on the nucleophile or electrophile used.
科学研究应用
2,4-Dichloro-5,5-dimethyl-2,5-dihydro-1,2lambda~5~-oxaphosphol-2-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve oxidative stress or inflammation.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.
作用机制
The mechanism of action of 2,4-Dichloro-5,5-dimethyl-2,5-dihydro-1,2lambda~5~-oxaphosphol-2-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt cell membranes or inhibit key enzymes involved in microbial metabolism. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.
相似化合物的比较
Similar Compounds
2,4-Dichloro-5-methylpyrimidine: This compound shares some structural similarities but differs in its chemical properties and applications.
1,3-Dichloro-5,5-dimethylhydantoin: Another related compound with distinct reactivity and uses.
Uniqueness
2,4-Dichloro-5,5-dimethyl-2,5-dihydro-1,2lambda~5~-oxaphosphol-2-one is unique due to its specific combination of chlorine and phosphorus atoms, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
属性
CAS 编号 |
66133-04-8 |
|---|---|
分子式 |
C5H7Cl2O2P |
分子量 |
200.98 g/mol |
IUPAC 名称 |
2,4-dichloro-5,5-dimethyl-1,2λ5-oxaphosphole 2-oxide |
InChI |
InChI=1S/C5H7Cl2O2P/c1-5(2)4(6)3-10(7,8)9-5/h3H,1-2H3 |
InChI 键 |
RGOKJYGZONOWCI-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(=CP(=O)(O1)Cl)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Phenyl 8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14466831.png)
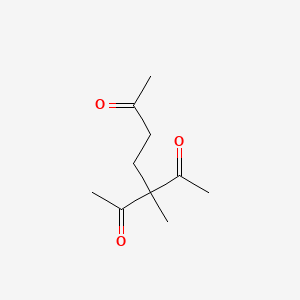
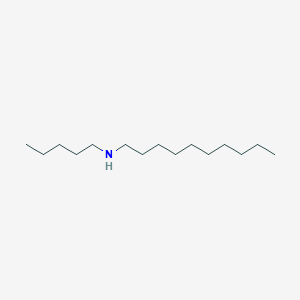
![N-[4-(4-Chlorobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B14466851.png)
![9,9-Dibromobicyclo[6.1.0]nona-2,4,6-triene](/img/structure/B14466856.png)
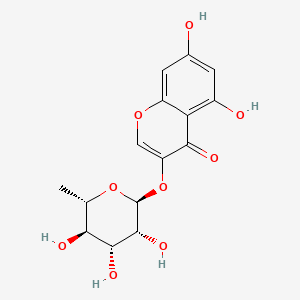
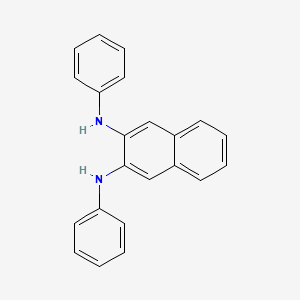
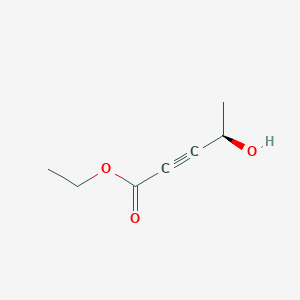
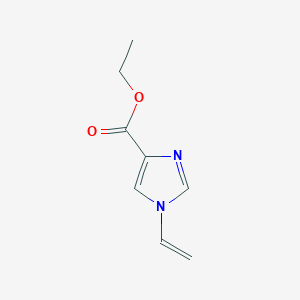
![Trimethoxy[(pentafluorophenoxy)methyl]silane](/img/structure/B14466865.png)

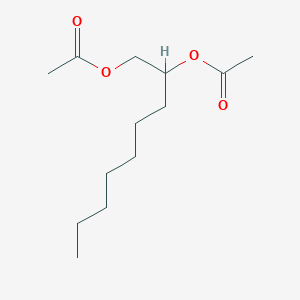
![{2-[(Butan-2-yl)oxy]ethenyl}benzene](/img/structure/B14466878.png)
